The Specific Scientific Field: This compound is used in the field of Medicinal Chemistry and Pharmacology, specifically as a potential therapeutic agent in the treatment of diseases related to the immune response .
A Detailed Description of the Methods of Application or Experimental Procedures: The compound was discovered through fragment-based drug design, which focused on engaging the active site of IRAK4 . A micromolar hit identified from a screen of a Pfizer fragment library was optimized to afford IRAK4 inhibitors with nanomolar potency in cellular assays . The medicinal chemistry effort featured the judicious placement of lipophilicity, informed by co-crystal structures with IRAK4, and optimization of ADME properties .
A Thorough Summary of the Results or Outcomes Obtained: The optimization process resulted in the clinical candidate PF-06650833 (compound 40). This compound displays a 5-unit increase in lipophilic efficiency from the fragment hit, excellent kinase selectivity, and pharmacokinetic properties suitable for oral administration .
PF-06650833, also known as Zimlovisertib, is a small molecule inhibitor specifically targeting the Interleukin-1 Receptor Associated Kinase 4. It has a molecular formula of C₁₈H₂₀FN₃O₄ and a molecular weight of approximately 361.37 g/mol. The compound was developed through fragment-based drug design and is currently under investigation for its therapeutic potential in various inflammatory and autoimmune diseases, particularly systemic lupus erythematosus and rheumatoid arthritis .
PF-06650833 functions primarily as a kinase inhibitor, blocking the activity of IRAK4, which plays a crucial role in the Toll-like receptor signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines and matrix metalloproteinases. The compound's mechanism involves competitive binding to the ATP-binding site of IRAK4, preventing its phosphorylation and subsequent activation .
PF-06650833 has demonstrated significant biological activity in preclinical studies. It effectively inhibits the production of type I interferons and inflammatory cytokines in various immune cell types, including plasmacytoid dendritic cells and monocytes. In animal models, PF-06650833 has shown efficacy in reducing kidney inflammation and autoantibody production associated with systemic lupus erythematosus .
In clinical trials, PF-06650833 has been shown to reduce interferon gene expression in patients with systemic lupus erythematosus, indicating its potential as a therapeutic agent for managing autoimmune conditions .
The synthesis of PF-06650833 involves several key steps:
This synthetic route has been optimized to ensure high yield and purity suitable for clinical development .
PF-06650833 is primarily being investigated for its application in treating autoimmune diseases such as:
Additionally, its role in potentially treating other conditions characterized by chronic inflammation is under exploration.
Studies have shown that PF-06650833 interacts selectively with IRAK4 without significantly affecting other kinases, which minimizes off-target effects. This specificity is crucial for its therapeutic efficacy and safety profile. Interaction studies have also demonstrated that PF-06650833 can modulate immune responses by inhibiting the secretion of various cytokines involved in inflammatory pathways .
Several compounds share structural or functional similarities with PF-06650833:
PF-06650833 stands out due to its selective inhibition of IRAK4 specifically within the context of autoimmune diseases, providing a targeted approach that may offer advantages over broader-spectrum inhibitors like tofacitinib.
PF-06650833, also known by its United States Adopted Name zimlovisertib, represents a selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1] [8]. The compound is systematically named 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide [1] [2] [3]. This chemical entity belongs to the class of isoquinoline carboxamide derivatives and is characterized by its unique lactam-isoquinoline structural framework [4] [21].
The molecular formula of PF-06650833 is C₁₈H₂₀FN₃O₄, with a molecular weight of 361.37 g/mol [1] [2] [6]. The compound is assigned Chemical Abstracts Service registry number 1817626-54-2 [2] [6]. Structurally, PF-06650833 comprises two primary molecular components: a substituted isoquinoline ring system bearing a carboxamide functionality at the 6-position and a methoxy group at the 7-position, connected via an ether linkage to a stereochemically defined fluorinated lactam moiety [4] [21].
The isoquinoline core features a bicyclic aromatic system that serves as the primary binding scaffold for IRAK4 engagement [4] [21]. The lactam component represents a five-membered pyrrolidinone ring with three contiguous stereogenic centers, creating a complex three-dimensional architecture that is critical for biological activity [5] [21]. This structural arrangement positions PF-06650833 within the broader classification of kinase inhibitors that exploit both hydrogen bonding and hydrophobic interactions for target selectivity [4] [8].
The lactam portion of PF-06650833 exhibits remarkable stereochemical complexity, featuring three contiguous stereogenic centers with absolute configuration (2S,3S,4S) [1] [4] [21]. This all-syn stereochemical arrangement creates a highly constrained molecular geometry that is essential for optimal IRAK4 binding affinity [4] [21]. The stereochemical designation indicates that the ethyl substituent at the 3-position, the fluorine atom at the 4-position, and the ether-linked methylene group at the 2-position all adopt syn relationships relative to one another [4] [21].
Crystallographic analysis reveals that this specific stereochemical configuration enables the lactam nitrogen to function as an effective hydrogen bond donor to the backbone carbonyl groups of Ala315 and Asn316 in the IRAK4 binding site [4]. The constrained ring geometry enforces a favorable orientation of the lactam carbonyl group, which serves as a hydrogen bond acceptor for Ser328 and participates in a water-mediated interaction with Lys213 [4].
The significance of the (2S,3S,4S) configuration becomes apparent when compared to alternative stereochemical arrangements [4]. The corresponding anti-fluorine isomer, designated compound 7 with (2S,3S,4R) configuration, demonstrates marginally reduced potency in both enzyme and cellular assays [4]. This stereochemical preference extends beyond fluorine substitution, as observed in the 3-methyl substituted lactam series where syn-fluorine derivatives consistently outperform their anti-fluorine counterparts [4].
Nuclear magnetic resonance spectroscopy provides additional insights into the stereochemical effects on electronic structure [4]. The lactam nitrogen in PF-06650833 exhibits a ¹⁵N chemical shift of 127.0 ppm, representing a significant downfield shift compared to the non-fluorinated analogue at 123.8 ppm [4]. This deshielding effect indicates increased positive charge character on the nitrogen atom, consistent with enhanced hydrogen bond donor capability [4].
The structure-activity relationships governing the isoquinoline ether substituent reveal unexpected nonlinear potency trends that deviate from conventional medicinal chemistry predictions [4] [9]. Systematic evaluation of methyl, ethyl, and isopropyl ether substituents demonstrates that ethyl ether compound 6 exhibits significantly reduced potency compared to both methyl ether compound 4 and isopropyl ether compound 3 [4]. This nonlinear relationship challenges simple assumptions about lipophilicity-activity correlations [4].
Compound | Ether Substituent | IRAK4 IC₅₀ (nM) | Lipophilic Efficiency | PBMC IC₅₀ (nM) |
---|---|---|---|---|
3 | Isopropyl | 4.6 | 6.6 | 133 |
4 | Methyl | 7.6 | 7.9 | 347 |
6 | Ethyl | 23.9 | 6.2 | 672 |
Protein-ligand crystallographic analysis provides mechanistic insight into this unexpected structure-activity relationship [4] [17]. The crystal structure of compound 6 bound to IRAK4 at 1.8 Å resolution reveals that the ethyl ether adopts an energetically unfavorable torsion angle of approximately 44 degrees [4]. This conformation represents a significant deviation from the preferred anti-conformation typically observed for ethyl ethers and results from steric constraints imposed by the gatekeeper residue Tyr262 [4].
Computational modeling demonstrates that positioning the ethyl ether in its preferred 180-degree anti-conformation would create a direct steric clash with Tyr262 [4]. The observed 44-degree torsion angle represents a compromise between conformational strain and steric avoidance, but this distortion comes at the cost of binding energy and consequently reduced potency [4]. In contrast, the isopropyl substituent of compound 3 establishes favorable van der Waals contacts with the gatekeeper residue while maintaining an energetically acceptable conformation [4].
The introduction of fluorine substitution at the 4-position of the lactam ring produces a marked enhancement in IRAK4 inhibitory potency that cannot be attributed to simple steric or lipophilic effects [4] [9]. Comparative analysis of fluorinated versus non-fluorinated lactam pairs consistently demonstrates 2-3 fold potency improvements across multiple structural series [4]. This enhancement appears specific to fluorine, as other small substituents such as methyl groups either reduce potency or provide minimal benefit [4].
Compound | 3-Position | 4-Position (syn) | 4-Position (anti) | ¹³C CO (δ ppm) | IRAK4 IC₅₀ (nM) |
---|---|---|---|---|---|
5 | Ethyl | H | H | 176.71 | 0.5 |
1 | Ethyl | F | H | 171.02 | 0.2 |
7 | Ethyl | H | F | 171.45 | 0.1 |
10 | Methyl | H | H | 176.82 | 2.7 |
8 | Methyl | F | H | 171.62 | 0.3 |
9 | Methyl | H | F | 171.06 | 1.9 |
Carbon-13 nuclear magnetic resonance spectroscopy reveals a consistent pattern of upfield shifts in the lactam carbonyl resonance upon fluorine introduction [4]. Fluorinated lactams exhibit carbonyl carbon chemical shifts approximately 5 ppm upfield of their non-fluorinated counterparts, indicating significant electronic perturbation of the amide system [4]. This upfield shift suggests reduced electron density at the carbonyl carbon, paradoxically accompanied by enhanced binding affinity [4].
Nitrogen-15 nuclear magnetic resonance analysis of PF-06650833 and its non-fluorinated analogue provides mechanistic insight into the fluorine effect [4]. The lactam nitrogen of PF-06650833 resonates at 127.0 ppm, representing a 3.2 ppm downfield shift compared to the non-fluorinated compound at 123.8 ppm [4]. This deshielding effect indicates increased positive charge character on the nitrogen atom, consistent with enhanced hydrogen bond donor capability [4].
Computational analysis of electrostatic potentials supports the experimental observations, revealing that fluorine substitution increases positive charge on the lactam nitrogen while decreasing positive charge on the carbonyl carbon [4]. The enhanced hydrogen bond donor character of the fluorinated lactam nitrogen strengthens interactions with backbone carbonyl groups of Ala315 and Asn316 in the IRAK4 binding site [4]. This electronic modulation represents the primary mechanism underlying the potency enhancement observed with fluorine substitution [4].
PF-06650833 exhibits physicochemical properties characteristic of a moderately lipophilic small molecule with limited aqueous solubility [12] [13] [25]. The compound presents as a white to beige crystalline powder with excellent stability under recommended storage conditions [2] [6] [27]. Extended stability studies demonstrate that PF-06650833 remains chemically stable for at least two years when stored at -20°C under inert atmosphere [27] [29].
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 361.37 g/mol | - |
Density (predicted) | 1.34 ± 0.1 g/cm³ | Computational |
Boiling Point (predicted) | 621.0 ± 55.0°C | Computational |
pKa (predicted) | 13.44 ± 0.70 | Computational |
Solubility in DMSO | 72 mg/mL | Experimental |
Solubility in Ethanol | 2-3 mg/mL | Experimental |
Aqueous Solubility | 57 μg/mL | Experimental |
Melting Point | Not reported | - |
Solubility characteristics reveal moderate organic solvent compatibility with excellent solubility in dimethyl sulfoxide (72 mg/mL) and limited solubility in ethanol (2-3 mg/mL) [27] [28]. Aqueous solubility is restricted to approximately 57 μg/mL, contributing to formulation challenges and impacting oral bioavailability [13]. The compound demonstrates negligible solubility in water alone but shows slight solubility in phosphate-buffered saline [27] [28].
Absorption, distribution, metabolism, and excretion characteristics of PF-06650833 have been comprehensively evaluated in human clinical studies [12] [25]. Oral bioavailability is limited, with absolute bioavailability determined to be 17.4% (90% confidence interval: 14.1%, 21.5%) following a 300 mg oral dose [25]. The fraction absorbed is estimated at 44%, indicating that incomplete absorption rather than extensive first-pass metabolism is the primary limitation to oral bioavailability [25].
ADME Parameter | Value | Study Population |
---|---|---|
Absolute Oral Bioavailability | 17.4% | Healthy volunteers |
Fraction Absorbed | 44% | Healthy volunteers |
Renal Clearance | 14-23 mL/min | Healthy volunteers |
Urine Recovery | 23.1 ± 12.3% | Healthy volunteers |
Feces Recovery | 59.3 ± 9.7% | Healthy volunteers |
Total Recovery | 82.4 ± 6.8% | Healthy volunteers |
Mass balance studies utilizing ¹⁴C-labeled PF-06650833 demonstrate that 82.4% of the administered dose is recovered in urine and feces, with fecal elimination representing the primary route of excretion [25]. Renal clearance ranges from 14-23 mL/min across different dose levels, indicating minimal direct renal elimination of unchanged compound [12]. The predominance of fecal excretion suggests extensive hepatic metabolism or biliary elimination as the primary clearance mechanism [25].